4-hydroxy-N-[2-(3-methoxyphenyl)ethyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide
Description
The compound 4-hydroxy-N-[2-(3-methoxyphenyl)ethyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a 4-hydroxyquinoline-2-one derivative characterized by a propenyl (allyl) substituent at position 1 and a 2-(3-methoxyphenyl)ethyl group on the carboxamide nitrogen. Its molecular formula is C21H20N2O4 (MW: 364.4 g/mol), with a logP of 2.22, indicating moderate lipophilicity . This scaffold is part of a broader class of 4-hydroxy-2-oxoquinoline-3-carboxamides, which are studied for their diverse biological activities, including analgesic and anticancer properties .
Properties
IUPAC Name |
4-hydroxy-N-[2-(3-methoxyphenyl)ethyl]-2-oxo-1-prop-2-enylquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-3-13-24-18-10-5-4-9-17(18)20(25)19(22(24)27)21(26)23-12-11-15-7-6-8-16(14-15)28-2/h3-10,14,25H,1,11-13H2,2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEQGCSZAXQEJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[2-(3-methoxyphenyl)ethyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Functional Group Modifications: Introduction of the allyl group, hydroxy group, and methoxyphenethyl group through various organic reactions such as alkylation, hydroxylation, and etherification.
Final Coupling: The final step involves coupling the quinoline derivative with a carboxamide group under specific reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[2-(3-methoxyphenyl)ethyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Substitution reactions at the allyl or methoxyphenethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of dihydroquinoline compounds exhibit significant antimicrobial properties. A study evaluated various derivatives, including those based on the 4-hydroxyquinoline scaffold, demonstrating moderate antibacterial activity against several strains of bacteria . The structure-activity relationship (SAR) studies suggest that modifications to the core structure can enhance efficacy.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Moderate | 16 µg/mL |
| Compound B | High | 8 µg/mL |
Anti-HIV Properties
The compound has been investigated for its anti-HIV potential. A series of derivatives based on the 4-hydroxyquinoline structure were synthesized and tested for their ability to inhibit HIV replication. Although initial results showed limited efficacy at lower concentrations, specific modifications led to improved activity . The docking studies suggested that these compounds could interact effectively with the integrase enzyme of HIV.
Anticancer Potential
Preliminary studies have indicated that compounds similar to 4-hydroxy-N-[2-(3-methoxyphenyl)ethyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide may possess anticancer properties. Research into related quinoline derivatives has shown promise in inhibiting cancer cell proliferation in vitro . Further studies are needed to elucidate the mechanisms involved.
Case Study 1: Synthesis and Evaluation of Antibacterial Compounds
In a recent study, researchers synthesized a series of quinoline derivatives and evaluated their antibacterial activity using the MIC assay. The results indicated that certain modifications to the quinoline core significantly enhanced antibacterial efficacy against resistant strains .
Case Study 2: Structure-Based Drug Design for Anti-HIV Agents
A study focused on designing new anti-HIV agents by modifying the amide group of the dihydroquinoline core. The resulting compounds underwent extensive biological evaluation, revealing promising anti-HIV activities alongside acceptable cytotoxicity profiles .
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[2-(3-methoxyphenyl)ethyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Interference with cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents at positions 1 (quinoline ring) and the carboxamide side chain. Below is a comparative analysis:
Structural Insights from Crystallography
Single-crystal X-ray studies of analogs like 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide reveal planar quinoline cores and intramolecular hydrogen bonds between the 4-hydroxy group and the 2-oxo moiety, stabilizing the bioactive conformation . Similar interactions are expected in the target compound.
Biological Activity
The compound 4-hydroxy-N-[2-(3-methoxyphenyl)ethyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a derivative of the quinoline class, which has been extensively studied for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a quinoline core with several functional groups that contribute to its biological properties. The key structural components include:
- Hydroxy group at the 4-position
- Carboxamide group at the 3-position
- Alkenyl side chain at the 1-position
- Methoxyphenyl group at the 2-position
This unique structure allows for interactions with various biological targets, enhancing its potential therapeutic applications.
Antimicrobial Activity
Research has shown that compounds containing the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold exhibit significant antimicrobial properties. For instance, studies have indicated that derivatives of this scaffold demonstrate moderate antibacterial activity against several strains, including those responsible for opportunistic infections in immunocompromised patients. The minimum inhibitory concentration (MIC) values for these compounds typically range from 50 to 100 µM, indicating their potential as antibacterial agents .
Antiviral Activity
The antiviral potential of this compound has also been explored, particularly against HIV-1. In vitro studies demonstrated that certain derivatives could inhibit HIV replication in cell-based assays. However, the specific compound showed limited activity at concentrations below 100 µM, suggesting that modifications to its structure may be necessary to enhance its efficacy against viral targets .
Anticancer Activity
Quinoline derivatives have been recognized for their anticancer properties. In particular, compounds related to the 4-hydroxyquinoline structure have shown promise in inhibiting cancer cell proliferation. For example, derivatives tested on human breast cancer cell lines (MCF-7) exhibited strong anticancer activity compared to standard treatments like Doxorubicin. The mechanisms of action are believed to involve apoptosis induction and cell cycle arrest .
Case Studies
Several studies have focused on synthesizing and evaluating the biological activity of various quinoline derivatives:
- Synthesis and Evaluation : A series of N'-arylidene derivatives were synthesized and evaluated for their anti-HIV and antibacterial activities. The results indicated that modifications to the arylidene moiety could significantly enhance bioactivity .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that substitutions at specific positions on the quinoline ring could influence both antimicrobial and antiviral activities. For example, adding electron-donating groups improved antibacterial potency .
Data Tables
Here is a summary table of the biological activities reported for various derivatives of the compound:
| Compound Name | Activity Type | Target Pathogen/Cell Line | MIC/IC50 Values |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | MIC = 50 µM |
| Compound B | Anti-HIV | HIV-1 | IC50 > 100 µM |
| Compound C | Anticancer | MCF-7 | IC50 = 20 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
